(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-(4-methylphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE is a complex organic compound characterized by its unique structural features, including a thiolane ring, a fluorophenyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of the thiolane ring and the introduction of the fluorophenyl and methylphenyl groups. Common synthetic routes may include:
Formation of the Thiolane Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorinated reagents.
Attachment of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bioactive Compounds in Food: Various bioactive compounds with different bioavailability and health benefits.
Zwitterions: Molecules containing both positive and negative charges, often used in biochemical applications.
Uniqueness
(2E)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-FLUOROPHENYL)METHYL]-3-(4-METHYLPHENYL)PROP-2-ENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiolane ring, fluorophenyl group, and methylphenyl group sets it apart from other compounds, making it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C21H22FNO3S |
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Molecular Weight |
387.5 g/mol |
IUPAC Name |
(E)-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22FNO3S/c1-16-5-7-17(8-6-16)9-10-21(24)23(20-11-12-27(25,26)15-20)14-18-3-2-4-19(22)13-18/h2-10,13,20H,11-12,14-15H2,1H3/b10-9+ |
InChI Key |
WHZLQAALYJFHCD-MDZDMXLPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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